4,6-Distyrylpyrimidine
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Overview
Description
4,6-bis(2-phenylethenyl)pyrimidine is a diarylheptanoid.
Scientific Research Applications
Synthesis and Material Properties
- Synthesis and Electrochemical Properties : 4,6-Distyrylpyrimidines have been synthesized with various bridges like aliphatic seven-membered –O(CH2)6– or –S(CH2)6–, exhibiting unique electrochemical and spectral properties. Optical band gaps of these compounds have been calculated, showing values of 2.55 and 2.54 eV, indicating potential use in material sciences (Komissarova et al., 2016).
Chromophore Design and Applications
- Photophysical Properties : A study reported the synthesis of 4,6-distyrylpyrimidine chromophores with diphenylamino electron-donating groups. These compounds exhibited intense emission in various solvents and solid states, along with a significant emission solvatochromism, suggesting applications in photophysical and material sciences (Diarra et al., 2021).
Electronic Properties and Applications
- Electron-Donating Group Influence on Photophysical Properties : Research on 2,4,6-tristyrylpyrimidines and 2,4-distyrylpyrimidines showed how electron-donating groups at C4/C6 positions significantly affect their photophysical properties. The C2 substituent influenced emission quantum yield, which is crucial in designing materials for electronic applications (Fecková et al., 2018).
Thin Film and Conductivity Research
- Thin Film Application and Hole Conductivity : A thin film based on a derivative of this compound with a sulfur-containing bridge was studied for its smooth surface and hole conductivity. This highlights its potential in developing conductive materials and thin film technologies (Komissarova et al., 2016).
Properties
Molecular Formula |
C20H16N2 |
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Molecular Weight |
284.4 g/mol |
IUPAC Name |
4,6-bis[(E)-2-phenylethenyl]pyrimidine |
InChI |
InChI=1S/C20H16N2/c1-3-7-17(8-4-1)11-13-19-15-20(22-16-21-19)14-12-18-9-5-2-6-10-18/h1-16H/b13-11+,14-12+ |
InChI Key |
VIWSLCCWPMJBQT-PHEQNACWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=NC=N2)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=NC=N2)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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